N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethoxypyrimidinyl group, and a piperazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic aromatic substitution, where a chlorinated aromatic compound reacts with the piperazine derivative.
Attachment of the Dimethoxypyrimidinyl Group: This step involves the reaction of the piperazine derivative with a dimethoxypyrimidine compound, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Carboxamide: The final step is the formation of the carboxamide group, typically achieved through the reaction of the amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a tool for modulating biological processes.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:
Uniqueness
The unique combination of the chlorophenyl, dimethoxypyrimidinyl, and piperazine carboxamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-6-8-23(9-7-22)17(24)19-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMBMNUOQENCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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